N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide
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Overview
Description
N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide is an organic compound that features both an aromatic amine and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide typically involves the following steps:
Formation of the Intermediate: The starting material, 2-nitroaniline, undergoes reduction to form 2-aminophenylamine.
Acylation Reaction: The 2-aminophenylamine is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-aminophenyl)-2-chloroacetamide.
Substitution Reaction: Finally, the N-(2-aminophenyl)-2-chloroacetamide is reacted with pyrrolidine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)-2-(1-piperidinyl)acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
N-(2-Aminophenyl)-2-(1-morpholinyl)acetamide: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide is unique due to its specific combination of an aromatic amine and a pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-aminophenyl)-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-5-1-2-6-11(10)14-12(16)9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-9,13H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXUYDNLQYXMOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588364 |
Source
|
Record name | N-(2-Aminophenyl)-2-(pyrrolidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91646-50-3 |
Source
|
Record name | N-(2-Aminophenyl)-2-(pyrrolidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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